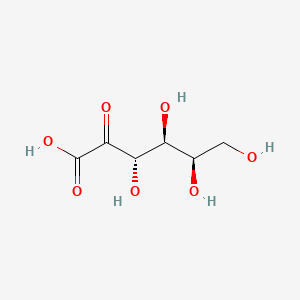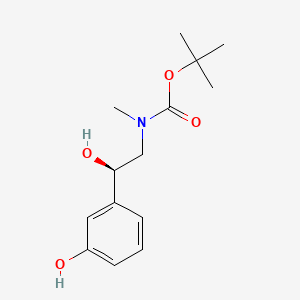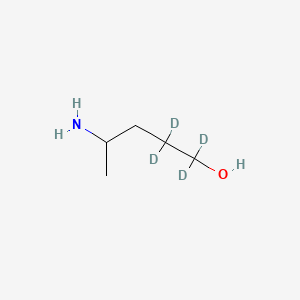
Acotiamide Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acotiamide Methyl Ether, also known as AME or Acotiamide, is a synthetic compound that has been used for a variety of purposes in the scientific and medical communities. AME is a novel compound with a wide range of applications in research, such as in the synthesis of new compounds, as a catalyst, and as a therapeutic agent.
Aplicaciones Científicas De Investigación
Acotiamide Methyl Ether has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, for the synthesis of new compounds, and as a therapeutic agent. It has also been used in the study of enzyme inhibition, as a probe for hydrogen bonding, and as an inhibitor of certain enzymes.
Mecanismo De Acción
The mechanism of action of Acotiamide Methyl Ether is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to act as a hydrogen bond acceptor.
Biochemical and Physiological Effects
Acotiamide Methyl Ether has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as a hydrogen bond acceptor. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Acotiamide Methyl Ether in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its limitations include its potential toxicity, its low solubility, and its instability in aqueous solutions.
Direcciones Futuras
The future directions for Acotiamide Methyl Ether include further research into its mechanism of action, its potential toxicity, and its potential therapeutic applications. Additionally, further research into its potential as a catalyst, its potential as an inhibitor of certain enzymes, and its potential as a hydrogen bond acceptor is needed. Additionally, further research into its potential as an anti-inflammatory and anti-cancer agent is needed. Finally, further research into its potential applications in the synthesis of new compounds is needed.
Métodos De Síntesis
Acotiamide Methyl Ether is synthesized using a variety of methods, including the reaction of acetic anhydride and dimethylamine, the reaction of acetic anhydride and 1-methylpiperazine, and the reaction of acetic anhydride and 1-methylpiperazine hydrochloride. In each of these reactions, the acetic anhydride is reacted with the appropriate amine to produce an acotiamide methyl ether. The reaction is typically carried out in an inert atmosphere.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acotiamide Methyl Ether involves the conversion of 2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile to Acotiamide Methyl Ether through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile in dimethylformamide.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes.", "Step 3: Add methyl iodide to the solution and stir for 24 hours.", "Step 4: Quench the reaction by adding methanol and stir for 1 hour.", "Step 5: Filter the solution and wash the solid with methanol.", "Step 6: Dissolve the solid in hydrochloric acid and stir for 1 hour.", "Step 7: Neutralize the solution with sodium hydroxide.", "Step 8: Extract the solution with methylene chloride.", "Step 9: Dry the organic layer with sodium sulfate.", "Step 10: Concentrate the solution and purify the product by column chromatography.", "Step 11: Dissolve the product in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 12: Filter the solution and dry the solid to obtain Acotiamide Methyl Ether." ] } | |
Número CAS |
185103-80-4 |
Nombre del producto |
Acotiamide Methyl Ether |
Fórmula molecular |
C₂₂H₃₂N₄O₅S |
Peso molecular |
464.58 |
Sinónimos |
N-[2-[Bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Methyl-d3]metanicotine](/img/structure/B1144807.png)
